![molecular formula C19H25ClN4O2 B13353699 N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group.
Cyclopentylamine Derivative Formation: The cyanocyclopentyl group can be introduced through the reaction of cyclopentylamine with cyanogen bromide.
Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the cyanocyclopentyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(methyl)amino)acetamide
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(propyl)amino)acetamide
Uniqueness
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C19H25ClN4O2 |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]acetamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-2-24(13-18(26)23-19(14-21)9-3-4-10-19)12-17(25)22-11-15-5-7-16(20)8-6-15/h5-8H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
ZDHGTSBKVIXFBZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


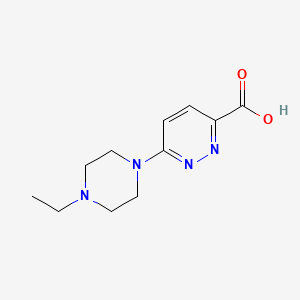



![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
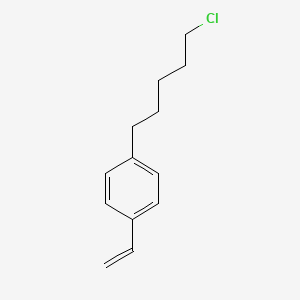
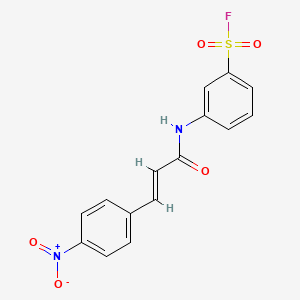
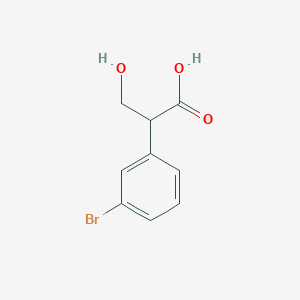
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
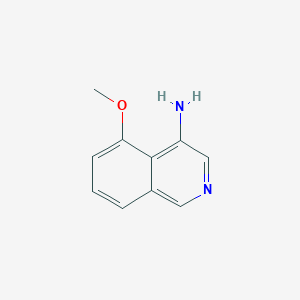
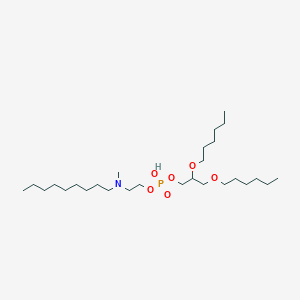
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
